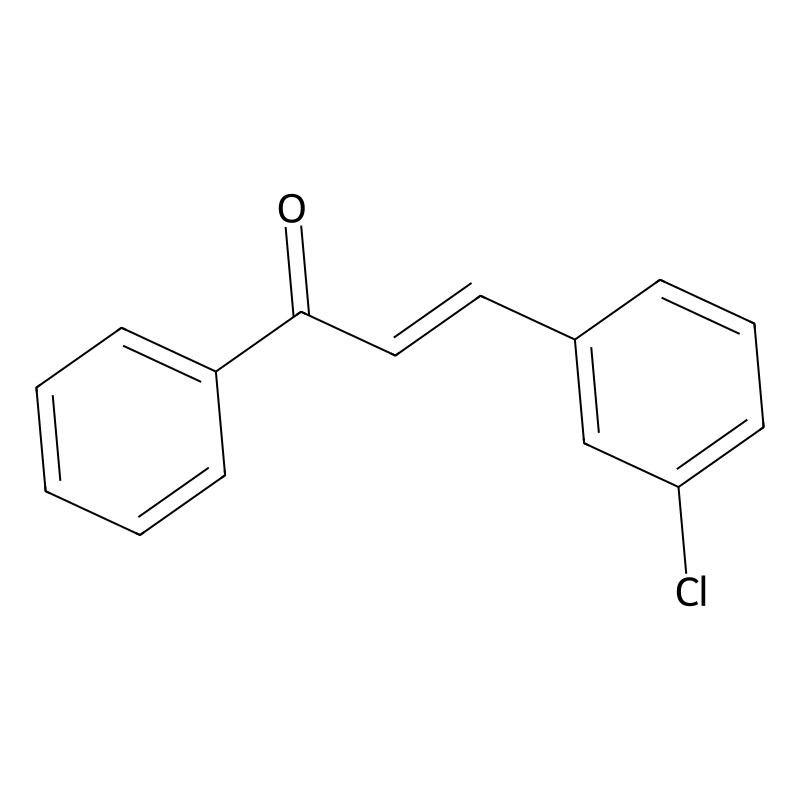

(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Search Strategies for Further Exploration:

While dedicated research on (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one might be scarce, scientific databases can be used to explore broader areas and identify related compounds with documented research applications. Here are some resources and search terms:

- PubChem: Search for "3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one" or similar structures using the database's structure similarity search function. This might reveal related compounds with documented bioactivity [].

- ScienceDirect or ACS Publications: Search for articles containing keywords like "chalcones" (a class of compounds this molecule belongs to) and "antibacterial activity" or other relevant biological properties. This can provide insights into the potential applications of similar molecules.

The compound (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one, also known as 3-(3-chlorophenyl)-1-phenylprop-2-en-1-one, is an organic compound characterized by its conjugated system featuring a phenyl group and a chlorinated phenyl substituent. This compound belongs to the class of chalcones, which are known for their diverse biological activities and structural versatility. The presence of the chlorophenyl group enhances its lipophilicity and may influence its biological interactions.

The chemical reactivity of (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one can be attributed to its α,β-unsaturated carbonyl structure, which allows it to participate in various reactions:

- Michael Addition: This compound can act as an electrophile in Michael addition reactions, where nucleophiles add to the β-carbon of the carbonyl group.

- Aldol Condensation: Under basic conditions, it may undergo aldol condensation with other carbonyl compounds.

- Reduction Reactions: The carbonyl group can be reduced to form alcohols or other derivatives.

- Cyclization Reactions: The presence of double bonds allows for potential cyclization reactions leading to various ring structures.

Chalcones, including (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one, exhibit a range of biological activities:

- Antioxidant Activity: They can scavenge free radicals and reduce oxidative stress.

- Antimicrobial Effects: Some studies indicate that chalcones possess antibacterial and antifungal properties.

- Anti-inflammatory Properties: This compound may inhibit pathways involved in inflammation, potentially reducing symptoms associated with inflammatory diseases.

- Anticancer Activity: Research has shown that certain chalcones can induce apoptosis in cancer cells, making them candidates for anticancer drug development.

The synthesis of (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one typically involves the condensation of appropriate aldehydes and ketones. Common methods include:

- Claisen-Schmidt Condensation:

- Reacting 3-chlorobenzaldehyde with acetophenone in the presence of a base (such as sodium hydroxide) leads to the formation of the chalcone.

- Reaction conditions typically require heating under reflux.

- Alternative Methods:

- Microwave-assisted synthesis has been explored for faster reaction times and higher yields.

- Solvent-free conditions are also being researched to minimize environmental impact.

(2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one has potential applications in various fields:

- Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug discovery for treating cancer, inflammation, or infections.

- Cosmetics: Its antioxidant properties make it suitable for formulations aimed at skin protection and anti-aging.

- Agriculture: The antimicrobial properties could be harnessed for developing natural pesticides.

Studies on the interactions of (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one with biological targets are crucial for understanding its mechanism of action. Key areas include:

- Protein Binding Studies: Investigating how this compound binds to specific proteins can reveal its potential therapeutic targets.

- Enzyme Inhibition Assays: Evaluating its ability to inhibit enzymes involved in disease pathways can provide insight into its pharmacological effects.

Research on structure–activity relationships has shown that modifications on the phenolic rings can significantly alter bioactivity and potency, thus guiding further development .

Several compounds share structural similarities with (2E)-3-(3-Chlorophenyl)-1-phenylprop-2-en-1-one. Here are a few notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Hydroxychalcone | Hydroxyl group at position 4 on the phenolic ring | Exhibits strong antioxidant activity |

| 2',4'-Dihydroxychalcone | Two hydroxyl groups on different positions | Enhanced solubility and bioactivity |

| 3-(4-Methoxyphenyl)prop-2-en-1-one | Methoxy group substitution | Increased lipophilicity compared to chlorinated versions |

| 5-Bromo-chalcone | Bromine substitution at position 5 | Potentially greater antimicrobial activity |

These compounds highlight the structural diversity within chalcones and underscore how variations in substituents can lead to distinct biological activities and applications.